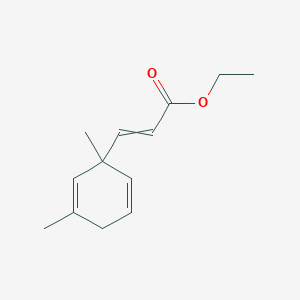
Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate is an organic compound with a complex structure that includes a cyclohexadiene ring substituted with ethyl and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate typically involves the reaction of 1,3-dimethylcyclohexa-2,5-diene with ethyl acrylate under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds in the cyclohexadiene ring to single bonds, forming a cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, cyclohexane derivatives, and various substituted esters.
Scientific Research Applications
Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic addition reactions, forming intermediates that interact with biological molecules. The pathways involved include the activation of specific signaling cascades that lead to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-cyclohexa-1,3-diene: Similar structure but lacks the ethyl ester moiety.
1-ethyl-3,5-dimethylcyclohexane: Saturated analog with a cyclohexane ring instead of a cyclohexadiene ring.
Uniqueness
Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate is unique due to its conjugated diene system and the presence of an ethyl ester group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
64081-51-2 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate |
InChI |
InChI=1S/C13H18O2/c1-4-15-12(14)7-9-13(3)8-5-6-11(2)10-13/h5,7-10H,4,6H2,1-3H3 |
InChI Key |
BXYVHVGVTJUZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1(C=CCC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
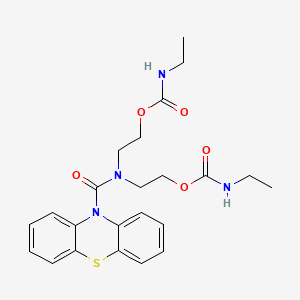
![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)
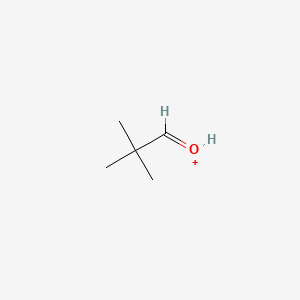

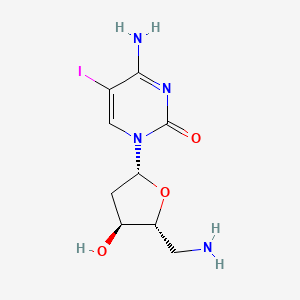

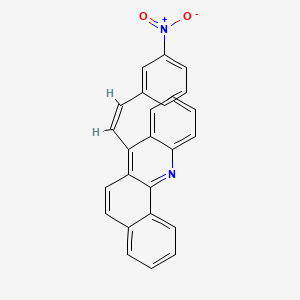


![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
![2-Oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14496599.png)
